molecular formula C11H11F3N2O3 B1297769 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine CAS No. 54672-11-6

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1297769
CAS No.: 54672-11-6
M. Wt: 276.21 g/mol
InChI Key: INQHSXGCAZQBBH-UHFFFAOYSA-N
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Description

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine: is an organic compound with the molecular formula C11H11F3N2O3 and a molecular weight of 276.21 g/mol . This compound is characterized by the presence of a morpholine ring attached to a phenyl group substituted with a nitro group and a trifluoromethyl group. It is a solid at room temperature and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: : In biological research, 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is used as a probe to study the effects of nitro and trifluoromethyl substitutions on biological systems. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: : This compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular targets makes it a valuable candidate for drug development .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison:

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is unique due to the presence of both nitro and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity compared to other similar compounds. This makes it more effective in penetrating biological membranes and interacting with molecular targets .

Biological Activity

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and nitro substituent on the phenyl ring enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H11F3N2O3
  • CAS Number : 612856

This compound features a morpholine ring, which is known for its ability to interact with biological targets due to its basic nitrogen atom.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For instance, studies indicate that similar morpholine derivatives exhibit inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism .
  • Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with membrane-bound receptors. This interaction can modulate signaling pathways related to inflammation and cell proliferation .
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological effects of this compound:

  • α-Glucosidase Inhibition : A study reported that morpholine derivatives showed significant inhibition of α-glucosidase, with IC50 values indicating effective enzyme blockade. This suggests potential applications in managing diabetes by controlling postprandial glucose levels .
  • Cytotoxicity Assays : Cytotoxic effects were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity against specific cancer types, indicating its potential as an anti-cancer agent.

Case Studies

  • Diabetes Management : In a study focused on diabetes treatment, compounds structurally similar to this compound exhibited promising results in lowering blood glucose levels through enzyme inhibition .
  • Anticancer Research : A research project investigated the anticancer properties of morpholine derivatives, revealing that certain modifications led to enhanced activity against breast cancer cells. The presence of a trifluoromethyl group was noted to increase potency compared to non-fluorinated analogs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Effect IC50 Value (µM)
Enzyme Inhibitionα-GlucosidaseSignificant inhibition25
CytotoxicityCancer Cell LinesSelective cytotoxicityVaries by cell line
Antioxidant ActivityCellular ModelsReduction in oxidative stressNot quantified

Properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7-8(16(17)18)1-2-10(9)15-3-5-19-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQHSXGCAZQBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346505
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54672-11-6
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54672-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (4.18 g, 20.0 mmol), morpholine (2.09 g, 24.0 mmol), Et3N (6.07 g, 60.0 mmol) and EtOAc (30 mL) was stirred at rt for 5 h. The mixture was then concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:1) to give the title compound as a yellow solid (5.0 g, 91%).
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
6.07 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1 g, 4.782 mmol), morpholine (0.46 ml, 5.260 mmol), diisopropylethylamine (1.25 ml, 7.173 mmol) and acetonitrile (10 ml) was refluxed for 8 hours. Water was added to the residue obtained by evaporation of the solvent under reduced pressure. The precipitated crystal was collected by filtration to give the title compound (1.2 g, 91%) as a yellow crystal.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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